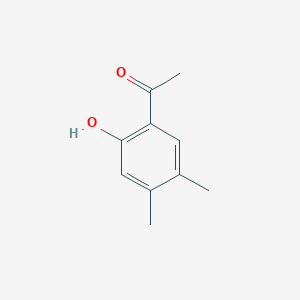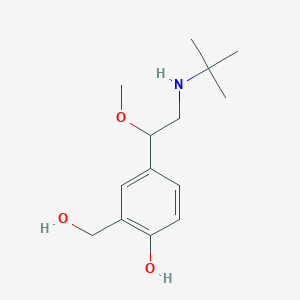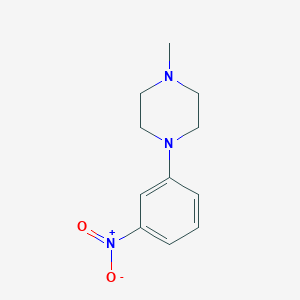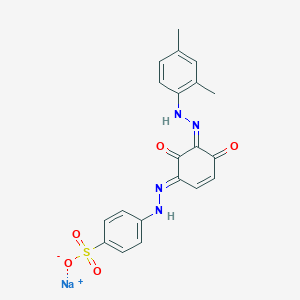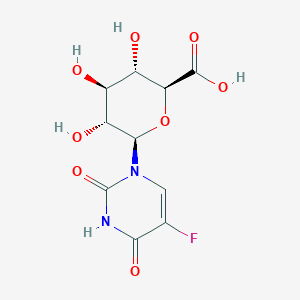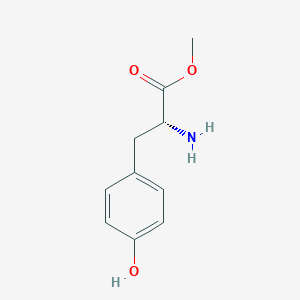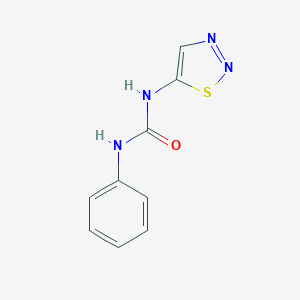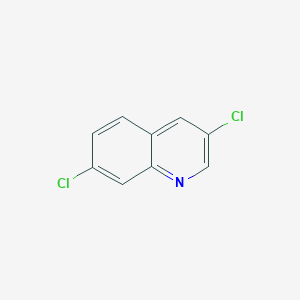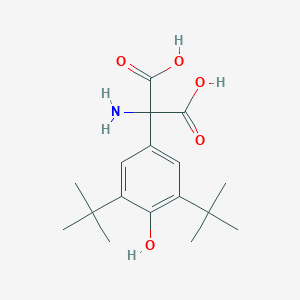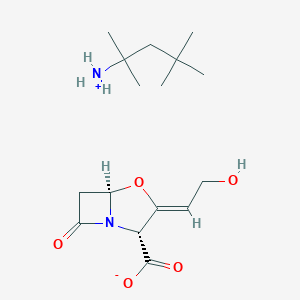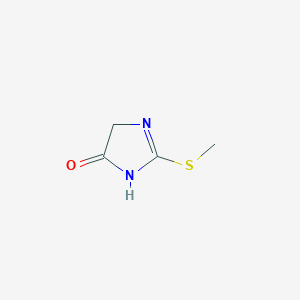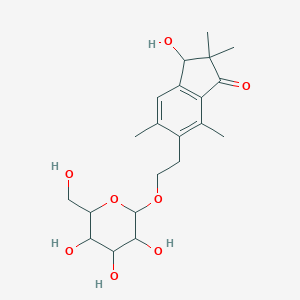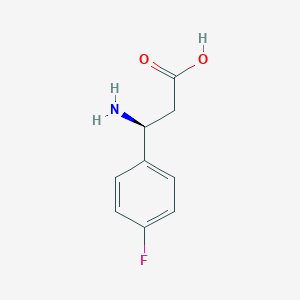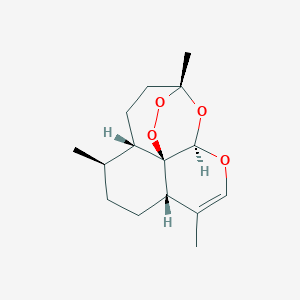
Anhydrodihydroartemisnin
Vue d'ensemble
Description
Anhydrodihydroartemisnin is a chemical compound with the molecular formula C15H22O4 and a molecular weight of 266.33300 . It is also known by the name 9,10-Anhydro-10-deoxoartemisinin .
Synthesis Analysis
Anhydrodihydroartemisnin can be synthesized under a protonic acid condition . The process involves dissolving dihydroartemisinin in dichloromethane, followed by the addition of trifluoroacetic acid (TFA) and 2,6-dichloro-9H-purine .Molecular Structure Analysis
The molecular structure of Anhydrodihydroartemisnin is characterized by 1H NMR, 13C NMR, IR, HRMS, and single crystal X-ray diffraction . Further structural analyses are conducted by Density Functional Theory (DFT) Calculation .Applications De Recherche Scientifique
Anti-Breast-Cancer Activities
Anhydrodihydroartemisnin has been studied for its potential anti-breast-cancer activities. A pair of C 9- C 10- trans - C 10-artemisinin-purine hybrids were synthesized and evaluated in human breast cancer cell lines T47D and MDA-MB-436. The anticancer activities of these compounds were found to be equivalent to the positive control (mercaptopurine) towards the ER + cell line T47D .
Antitumor Activity
Anhydrodihydroartemisnin and its derivatives have shown promising antitumor activity. For instance, an ursodeoxycholic fragment was introduced in the C -10 of dihydroartemisinin (DHA) to generate a compound showing good antitumor activity in vivo towards A549 lung cancer cell xenograft model and Lewis’s lung cancer cell transplantation model .
Malaria Treatment
Arteether, an ethyl ether derivative of dihydroartemisinin, is derived from artemisinin, which is a unique sesquiterpene lactone isolated from the plant Artemisia annua. Arteether is useful for the treatment of uncomplicated/severe complicated/cerebral and multi-drug resistant malaria .
Synthesis of Arteethers
Anhydrodihydroartemisnin can be used in the synthesis of arteethers. The process involves dissolving dihydroartemisinin in dry ethanol, adding a solid acid catalyst with trialkylorthoformate in the reaction mixture, stirring the reaction mixture at room temperature, and then extracting the reaction product with a non-polar organic solvent .
Antiviral Effects
Artemisinin and its derivatives, including Anhydrodihydroartemisnin, exhibit a wide range of biological activities, such as antiviral effects .
Antibacterial Effects
Anhydrodihydroartemisnin also exhibits antibacterial effects, making it a potential candidate for the development of new antibacterial drugs .
Safety And Hazards
Propriétés
IUPAC Name |
(1R,4S,5R,8S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadec-9-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-9-4-5-11-10(2)8-16-13-15(11)12(9)6-7-14(3,17-13)18-19-15/h8-9,11-13H,4-7H2,1-3H3/t9-,11+,12+,13-,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXCIQFCSITOCY-VLDCTWHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(=COC3C24C1CCC(O3)(OO4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C(=CO[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327855 | |
| Record name | Anhydrodihydroartemisinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anhydrodihydroartemisinin | |
CAS RN |
82596-30-3 | |
| Record name | Anhydrodihydroartemisnin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082596303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anhydrodihydroartemisinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANHYDRODIHYDROARTEMISNIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YH8NQO930 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



